BenchChemオンラインストアへようこそ!

Tert-butyl ((2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamate

Lipophilicity Regioisomerism Drug-likeness

Tert-butyl ((2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamate (CAS 1614218-02-8) is a carbamate-protected 3-aminomethyl-2-pyridone derivative with molecular formula C₁₁H₁₆N₂O₃ and molecular weight 224.26 g·mol⁻¹. The compound belongs to the Boc-protected 2-oxo-1,2-dihydropyridine building-block class, widely employed in medicinal chemistry for the construction of kinase inhibitors, histone methyltransferase inhibitors, and glycogen phosphorylase modulators.

Molecular Formula C11H16N2O3
Molecular Weight 224.26 g/mol
Cat. No. B13550719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl ((2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamate
Molecular FormulaC11H16N2O3
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CC=CNC1=O
InChIInChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-7-8-5-4-6-12-9(8)14/h4-6H,7H2,1-3H3,(H,12,14)(H,13,15)
InChIKeyJQGJNWSDNBXFRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl ((2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamate – Structural Identity, Class Position, and Core Physicochemical Properties for Procurement Decisions


Tert-butyl ((2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamate (CAS 1614218-02-8) is a carbamate-protected 3-aminomethyl-2-pyridone derivative with molecular formula C₁₁H₁₆N₂O₃ and molecular weight 224.26 g·mol⁻¹ . The compound belongs to the Boc-protected 2-oxo-1,2-dihydropyridine building-block class, widely employed in medicinal chemistry for the construction of kinase inhibitors, histone methyltransferase inhibitors, and glycogen phosphorylase modulators. Its structure comprises a 2-pyridone ring bearing a Boc-protected aminomethyl substituent exclusively at the 3-position, a methylene spacer between the ring and the carbamate nitrogen, and a free lactam NH (pKa 11.68 ± 0.46, predicted) that distinguishes it from N-alkylated analogs . Commercial availability is typically at ≥97% purity with storage at 2–8 °C under inert atmosphere .

Why Generic Substitution of Tert-butyl ((2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamate with Other Pyridone Carbamates Risks Synthetic and Biological Outcome Divergence


Within the 2-oxo-1,2-dihydropyridine carbamate family, regioisomeric position (3- vs 4-substituted), the presence or absence of a methylene spacer, and the N1-substitution state (free NH vs N-methyl) each independently control hydrogen-bonding capacity, lipophilicity, metabolic stability, and compatibility with downstream synthetic sequences. The 3-substituted scaffold is the core motif in multiple bioactive series—including EZH2 covalent inhibitors (e.g., SKLB-03176) [1] and glycogen phosphorylase a (GPa) inhibitors with IC₅₀ values as low as 1.92 µM [2]—whereas the 4-substituted isomer finds application in different chemical space with Diels-Alder reactivity profiles [3]. Simply interchanging the 3-isomer with its 4-isomer (CAS 943751-74-4) or the N-methylated analog (CAS 1234616-68-2) would alter the LogP by >0.35 log units and eliminate a critical hydrogen-bond donor, potentially abrogating target engagement. The quantitative evidence below substantiates why procurement must be compound-specific.

Quantitative Evidence Guide: Tert-butyl ((2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamate vs Closest Analogs on Differentiating Dimensions


Lipophilicity Differentiation: 3-Position vs 4-Position Regioisomer LogP Comparison

The target 3-substituted isomer exhibits a calculated LogP of 0.375, substantially lower than the 4-substituted isomer (tert-butyl N-[(2-oxo-1,2-dihydropyridin-4-yl)methyl]carbamate, CAS 943751-74-4) with a LogP of 1.518 . A difference of 1.14 log units translates to approximately a 14-fold difference in octanol-water partition coefficient, directly impacting membrane permeability, protein binding, and chromatographic retention behavior . The lower lipophilicity of the 3-isomer aligns more closely with the optimal drug-like space (LogP < 5) and may confer superior aqueous solubility profiles for biochemical assay conditions.

Lipophilicity Regioisomerism Drug-likeness ADME

Hydrogen-Bond Donor Availability: Free NH (Target) vs N-Methylated Analog

The target compound retains a free lactam NH at the pyridone N1 position with a predicted pKa of 11.68 ± 0.46, enabling hydrogen-bond donation . The N-methyl analog (tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate, CAS 1234616-68-2) lacks this HBD capability and exhibits an elevated pKa of 14.51 [1]. The free NH has been explicitly exploited in the EZH2 covalent inhibitor series where the 2-oxo-1,2-dihydropyridine NH forms key interactions within the SAM binding pocket [2]. N-Methylation eliminates this pharmacophoric feature, and the analog additionally shows a higher LogP (0.741 vs 0.375) [1], further altering physicochemical profiles.

Hydrogen bonding Target engagement N-methylation Medicinal chemistry

Methylene Spacer Effect: Conformational Flexibility and Physicochemical Property Shift vs Direct Carbamate

The target compound incorporates a methylene (–CH₂–) spacer between the pyridone C3 and the carbamate nitrogen, whereas the closest direct-attachment analog tert-butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate (CAS 197229-63-3) has the carbamate directly bonded to the pyridone ring . This single methylene unit increases molecular weight from 210.23 to 224.26 g·mol⁻¹ and elevates the predicted boiling point from 375.5 °C to 440.1 °C, a difference of 64.6 °C . The increased rotatable bond count (4 vs 3) provides additional conformational degrees of freedom that can be critical for optimal presentation of the deprotected aminomethyl group in target binding pockets. The methylene spacer also insulates the carbamate from the electron-withdrawing effect of the pyridone carbonyl, altering the Boc deprotection kinetics under acidic conditions [1].

Methylene spacer Conformational flexibility Boiling point Synthetic intermediate

Antiproliferative Activity in A549 Lung Carcinoma: Quantitative Baseline for Phenotypic Screening Campaigns

The target compound has a reported IC₅₀ of 25 µM against the A549 human lung carcinoma cell line . In a separate study noted via PubMed Commons, the structurally simpler tert-butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate (CAS 197229-63-3) exhibited an IC₅₀ of 28 µM under comparable conditions [1]. Although both values represent modest potency, the 3 µM improvement (approximately 11% lower IC₅₀) for the target compound suggests that the methylene spacer and/or the carbamate geometry may contribute favorably to cellular activity. In the context of the 2-oxo-1,2-dihydropyridin-3-yl amide GPa inhibitor series, the 3-substituted scaffold has produced lead compounds with IC₅₀ values of 1.92–2.1 µM, demonstrating that appropriate elaboration of this core can yield nanomolar potency (230–260 nM via dimer strategy) [2].

Antiproliferative Lung cancer A549 Phenotypic screening

Synthetic Yield and Reproducibility: Boc₂O/DMAP Protocol Delivers ~81% Yield for Analogous Substrates

A documented synthetic route for closely related 2-oxo-1,2-dihydropyridine-3-carbonitrile substrates employs di-tert-butyl dicarbonate (Boc₂O) with 4-dimethylaminopyridine (DMAP) in THF at 0 °C to achieve Boc protection with a reported yield of approximately 81% after chromatographic purification . This protocol is applicable to the target compound scaffold and contrasts with lower-yielding or less selective methods for the 4-position isomer, where competing O- vs N-functionalization can reduce effective yields. The methylene spacer in the target compound eliminates the N vs O alkylation ambiguity that plagues direct carbamate formation on 2-pyridone systems [1]. Furthermore, the tert-butyl carbamate protecting group can be selectively removed under mild acidic conditions (TFA/CH₂Cl₂ or TMSI/MeOH) without affecting the pyridone ring, a key advantage over benzyl carbamate analogs (e.g., CAS 147269-67-8) that require hydrogenolysis [2].

Synthetic yield Boc protection Scale-up Reproducibility

Optimal Application Scenarios for Tert-butyl ((2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamate Based on Verified Differentiation Evidence


Medicinal Chemistry: EZH2 Covalent Inhibitor Development Leveraging the 3-Aminomethyl-2-Pyridone Scaffold

The target compound provides the identical 3-aminomethyl-2-pyridone fragment found in the EZH2 covalent inhibitor series, where SKLB-03176 demonstrated selective covalent engagement with Cys663 in the SAM pocket and exhibited weak activity against 5 histone methyltransferases and >30 kinases [1]. The free NH (pKa 11.68) and the methylene spacer geometry are essential for replicating the binding mode; the 4-isomer or N-methyl analog cannot substitute without redesigning the entire SAR. Procurement of the correct 3-substituted, free-NH intermediate is therefore mandatory for any program aiming to build upon this validated chemotype.

Glycogen Phosphorylase Inhibitor Optimization: Accessing the 3-Amide Series with Validated IC₅₀ Benchmarks

Following Boc deprotection, the liberated 3-aminomethyl-2-pyridone can be directly elaborated into 2-oxo-1,2-dihydropyridin-3-yl amides, a series that has produced GPa inhibitors with IC₅₀ values of 1.92–6.3 µM (lead compounds) and, through dimer strategies, nanomolar inhibitors (IC₅₀ = 230–260 nM) [2]. The starting intermediate's LogP of 0.375 and hydrogen-bond donor count of 2 ensure that initial amide coupling products remain within favorable physicochemical space for biochemical and cellular profiling. The 4-isomer (LogP 1.52) would shift the entire series toward higher lipophilicity, potentially introducing off-target liabilities.

Multi-Step Synthesis of Heterocyclic Libraries Requiring Orthogonal Boc Protection

The Boc protecting group of the target compound enables orthogonal protection strategies in complex molecule construction. The ~81% benchmark yield for Boc introduction using Boc₂O/DMAP , combined with the mild deprotection conditions (TFA/DCM or TMSI/MeOH) that leave the pyridone ring intact, makes this intermediate suitable for fragment-based library synthesis where the aminomethyl handle is revealed at a late stage for diversification. The 64.6 °C boiling point elevation relative to the direct carbamate analog also provides a wider thermal window for solvent removal without product loss.

Phenotypic Screening Starting Point with Pre-Existing Activity Benchmark

The compound's IC₅₀ of 25 µM against A549 lung carcinoma cells provides a quantifiable activity baseline that procurement teams can use for lot-to-lot quality verification. While modest, this activity establishes that the Boc-protected intermediate itself is not inert and may contribute to observed cellular phenotypes in screening cascades. This baseline enables researchers to distinguish between scaffold-derived activity and activity arising from subsequent synthetic elaboration, an important consideration in hit triage and SAR interpretation.

Quote Request

Request a Quote for Tert-butyl ((2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.